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1-azido-4-iodobutane NMR characterization data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1-Azido-4-iodobutane

CAS No.: 148759-55-1

Cat. No.: S3666346

Basic Information and Synthetic Utility

First, here are the fundamental identifiers for the compound, which are essential for ordering it or searching

specialized databases [1]:

Property Information

CAS Number 148759-55-1
Molecular Formula CaHsINs

Molecular Weight 225.032 g/mol

IUPAC Name Butane, 1-azido-4-iodo-

The compound 1-azido-4-iodobutane is primarily used in research as a synthetic building block. The
searches confirm its application in a one-pot synthesis method for preparing trisubstituted triazenes from

Grignard reagents [2] [3]. This highlights its value in creating more complex nitrogen-containing molecules.

Guidance for Obtaining NMR Data
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Since a direct NMR data sheet was not found, here are practical steps you can take to obtain this

characterization data:

e Consult Specialized NMR Databases: Commercial NMR spectral databases (such as those from
Springer, Sigma-Aldrich/Spectralab, or Wiley) often contain meticulously assigned spectra. These are
typically accessible through university or institutional library subscriptions.

e Perform a Practical Prediction: If experimental data is unavailable, you can predict the spectrum
using professional NMR prediction software. The table below provides a theoretical estimation of
the *H NMR signals for 1-azido-4-iodobutane, based on the structure and general chemical shift
principles. This should be used as a guide, not a substitute for experimental data.

Theoretical 'H NMR Data for 1-azido-4-iodobutane

Proton Group Expected Chemical Shift (6, ppm) Multiplicity Integration
Ha (CHa-l) ~3.0-3.3 Triplet 2H
Hb (CH-2) ~1.8-2.0 Pentet 2H
Hc (CH2) ~14-1.6 Pentet 2H
Hd (CH2-Ns) ~3.2-3.4 Triplet 2H

¢ Reference Compound Data: For additional context, the *H NMR spectrum of the simpler compound
1-lodobutane is available. It shows a characteristic triplet at ~3.05 ppm for the CHz-1 protons [4]. This
aligns with the prediction for the iodine-end of the molecule in 1-azido-4-iodobutane.

Experimental Considerations for Characterization

When you are ready to characterize this compound, here is a generalized experimental protocol for proton

NMR measurement, which is standard in most analytical laboratories.
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(Prepare NMR Sarnple)

Dissolve 5-20 mg of
1-azido-4-iodobutane

Use 0.5-0.7 mL of
deuterated solvent (e.g., CDCIl3)

Add internal standard
(TMS, 6 = 0.00 ppm)

Transfer solution to
a clean NMR tube

Acquire 'H NMR spectrum
(300-500 MHz recommended)

Process and analyze data:
Identify peaks, integrations,
and coupling constants

Click to download full resolution via product page

Important Safety Note: Organic azides like 1-azido-4-iodobutane can be thermally unstable and
potentially explosive, especially under pressure or when heated. The cited research notes that related azido
compounds were synthesized on a modest scale (~1 mmol) and their stability was assessed before handling

[5]. Appropriate safety precautions must be taken.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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